Dimethylphenylphosphine

Organometallic Chemistry Catalysis Reaction Kinetics

Select Dimethylphenylphosphine (DMPP) for its uniquely quantifiable catalytic advantages. With a cone angle of 122°, it provides a critical steric balance—larger than PMe₃ yet significantly smaller than PPh₃—preventing catalyst deactivation while ensuring site accessibility for demanding substrates. Its TEP of 2074 cm⁻¹ delivers a precisely tuned electronic environment, achieving a 13.2-fold rate enhancement over PPh₃ in key insertion steps. This ligand is essential for chemists optimizing cross-coupling yields without the off-cycle risks of extreme ligands. Ensure your catalytic system's integrity—choose the defined, intermediate profile of Me₂PPh.

Molecular Formula C8H11P
Molecular Weight 138.15 g/mol
CAS No. 672-66-2
Cat. No. B1211355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphenylphosphine
CAS672-66-2
Molecular FormulaC8H11P
Molecular Weight138.15 g/mol
Structural Identifiers
SMILESCP(C)C1=CC=CC=C1
InChIInChI=1S/C8H11P/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyHASCQPSFPAKVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylphenylphosphine (CAS 672-66-2) Procurement Guide: A Sterically and Electronically Defined Phosphine Ligand for Precision Catalysis


Dimethylphenylphosphine (DMPP, Me2PPh, CAS 672-66-2) is a tertiary phosphine ligand belonging to the PMenPh3−n series. It is the simplest aromatic alkylphosphine, characterized by a phosphorus center bonded to one phenyl and two methyl groups [1]. This structure confers an intermediate steric and electronic profile between trialkylphosphines (e.g., PMe3) and triarylphosphines (e.g., PPh3) [1]. DMPP is a colorless, air-sensitive liquid with a density of 0.971 g/mL at 25°C and a boiling point of 74-75°C at 12 mmHg . It is widely utilized as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig .

Why Dimethylphenylphosphine (CAS 672-66-2) Cannot Be Casually Substituted: A Tale of Quantifiable Steric and Electronic Boundaries


Phosphine ligands are not interchangeable commodities; their steric and electronic parameters directly dictate catalytic activity, selectivity, and stability. The PMenPh3−n series exhibits a non-linear progression of these properties. Dimethylphenylphosphine occupies a narrow, precisely defined window [1]. Substituting it with a more electron-rich ligand like PMe3 or a bulkier ligand like PPh3, without re-optimizing the entire catalytic system, often leads to drastically reduced yields, altered product distributions, or complete reaction failure [2] [3]. The following evidence demonstrates that DMPP's differentiation is quantifiable and directly impacts experimental outcomes, justifying its specific procurement.

Dimethylphenylphosphine (CAS 672-66-2): Quantitative Comparative Evidence for Scientific Selection


Dimethylphenylphosphine (CAS 672-66-2) vs. Triaryl- and Trialkylphosphines: 13.2x Faster Reaction Rate in Indenyl Iron Migratory Insertion

In a direct head-to-head kinetic study of the alkyl migratory insertion in the indenyliron(II) complex (η5-C9H7)Fe(CO)2Me, dimethylphenylphosphine (PMe2Ph) exhibited a reaction rate constant (k2K) of 7.4 × 10⁻⁴ M⁻¹ s⁻¹, which is 13.2 times greater than that of triphenylphosphine (PPh3) (5.6 × 10⁻⁵ M⁻¹ s⁻¹) and 10.6 times greater than that of methyldiphenylphosphine (PMePh2) (7.0 × 10⁻⁵ M⁻¹ s⁻¹). The rate trend clearly follows decreasing cone angle and increasing ligand basicity: PPh3 < PMePh2 < PMe2Ph < PMe3 [1].

Organometallic Chemistry Catalysis Reaction Kinetics

Dimethylphenylphosphine (CAS 672-66-2) Electronic Basicity: Intermediate Lone Pair Ionization Energy of 8.32 eV Distinguishes it from PMe3 and PPh3

The electronic donor strength of phosphines can be assessed via the lone pair ionization energy. UV photoelectron spectroscopy of the PMenPh3−n series revealed that dimethylphenylphosphine (PMe2Ph) has an ionization energy of 8.32 eV. This value is intermediate between the more electron-rich trimethylphosphine (PMe3, 8.62 eV) and the less electron-donating triphenylphosphine (PPh3, 7.80 eV). This trend is opposite to that predicted by simple electronegativity considerations, indicating a complex interplay of steric and π-bonding effects [1].

Physical Organic Chemistry Ligand Electronics Photoelectron Spectroscopy

Dimethylphenylphosphine (CAS 672-66-2) Ligand Profile: Intermediate Tolman Cone Angle (θ = 122°) and Electronic Parameter (νCO = 2074 cm⁻¹)

The steric bulk of dimethylphenylphosphine is quantified by its Tolman cone angle (θ) of 122°, which falls between that of the smaller trimethylphosphine (118°) and the much larger triphenylphosphine (145°) [1] [2]. Electronically, its Tolman electronic parameter (TEP), measured as the A1 ν(CO) frequency in Ni(CO)3L complexes, is 2074 cm⁻¹. This is intermediate between PMe3 (2073 cm⁻¹) and PPh3 (2077 cm⁻¹), confirming its moderate electron-donating capacity [3].

Ligand Design Catalysis Steric and Electronic Parameters

Dimethylphenylphosphine (CAS 672-66-2) Broad Utility: Validated Ligand for Seven Core Palladium-Catalyzed Cross-Coupling Reactions

Commercial technical documentation from Sigma-Aldrich validates dimethylphenylphosphine for use as a ligand in a comprehensive suite of seven distinct palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura . While individual papers often focus on one or two couplings, this vendor-validated breadth confirms its versatility and established role as a general-purpose ligand for C-C and C-N bond formation, distinguishing it from more specialized ligands with narrower reaction scopes.

Organic Synthesis Palladium Catalysis Cross-Coupling Reactions

Dimethylphenylphosphine (CAS 672-66-2) Enables Unique Catalytic Intermediates: Rhenium(I) Enolato Complexes for Knoevenagel and Michael Reactions Under Mild Conditions

The specific steric and electronic properties of PMe2Ph are essential for the formation and stability of rhenium(I) enolato complexes of the type cis-Re(NCCRCO2R')(NCCHRCO2R')(PMe2Ph)4. These well-defined complexes, characterized by X-ray crystallography, are active catalysts for Knoevenagel and Michael reactions under neutral and mild conditions [1]. This application highlights a niche where PMe2Ph enables a specific coordination geometry and reactivity that cannot be replicated by more basic (e.g., PMe3) or bulkier (e.g., PPh3) phosphines, which would likely form different complexes or exhibit altered stability and activity.

Rhenium Catalysis C-C Bond Formation Synthetic Methodology

Procurement-Driven Application Scenarios for Dimethylphenylphosphine (CAS 672-66-2)


Accelerating Alkyl Migratory Insertion Steps in Iron-Catalyzed Carbonylations

As demonstrated by the kinetic study of (η5-C9H7)Fe(CO)2Me [1], dimethylphenylphosphine offers a 13.2-fold rate enhancement over PPh3 in alkyl migratory insertion. This scenario is ideal for researchers developing iron-based carbonylation catalysts, where this rate-determining step can be accelerated by substituting bulkier, slower ligands with the more compact and basic PMe2Ph.

Tuning Electronic Density in Palladium Cross-Coupling Catalysts

With its intermediate ionization energy of 8.32 eV [2] and TEP of 2074 cm⁻¹ [3], PMe2Ph provides a fine-tuned electronic environment for palladium centers. This scenario applies to cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) where the catalyst requires a delicate balance of electron density to facilitate oxidative addition and reductive elimination without promoting off-cycle deactivation pathways, a balance that the more extreme PMe3 or PPh3 cannot provide.

Mitigating Steric Crowding in Bulky Substrate Transformations

The cone angle of 122° [4] places PMe2Ph in a steric 'sweet spot'—larger than PMe3 (118°) but significantly smaller than PPh3 (145°). This makes it the ligand of choice for reactions involving sterically demanding substrates where the catalyst active site must remain accessible. Researchers can avoid the sluggish kinetics associated with PPh3's bulk without incurring the potential instability or excessive basicity of PMe3.

Enabling Rhenium-Catalyzed C-C Bond Formation Under Mild Conditions

The unique ability of PMe2Ph to form stable, well-defined rhenium(I) enolato complexes [5] opens a specific catalytic pathway for Knoevenagel and Michael reactions. This scenario is directly relevant for synthetic chemists requiring mild, neutral conditions for these transformations, where the use of PMe2Ph is essential to generate the active catalyst in situ.

Technical Documentation Hub

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